Benazepril(1+)

Description

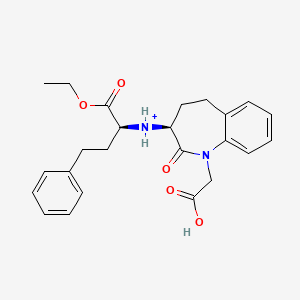

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H29N2O5+ |

|---|---|

Molecular Weight |

425.5 g/mol |

IUPAC Name |

[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azanium |

InChI |

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/p+1/t19-,20-/m0/s1 |

InChI Key |

XPCFTKFZXHTYIP-PMACEKPBSA-O |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)[NH2+][C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)[NH2+]C2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Metabolic Activation via Ester Hydrolysis

Benazepril(1+) undergoes hepatic esterase-mediated hydrolysis to form its active metabolite, benazeprilat . This reaction involves cleavage of the ethyl ester group (Fig. 1), converting the prodrug into a potent angiotensin-converting enzyme (ACE) inhibitor .

| Reaction Parameter | Value |

|---|---|

| Catalytic site | Liver esterases |

| Bioavailability (post-hydrolysis) | 37% (oral dose) |

| Time to peak plasma concentration | 0.5–1 hour (benazepril); 1–4 hours (benazeprilat) |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack on the ester carbonyl carbon, facilitated by water or hydroxyl groups in the enzymatic active site. The resulting carboxylate (benazeprilat) exhibits 10x greater ACE inhibition than the parent compound .

Glucuronidation Conjugation

Both benazepril(1+) and benazeprilat undergo phase II metabolism via glucuronidation, forming water-soluble conjugates for renal excretion .

| Reaction Feature | Detail |

|---|---|

| Enzyme involved | UDP-glucuronosyltransferase (UGT) |

| Primary site | Liver |

| Excretion pathway | Renal (70–80%); biliary (11–12%) |

Structural Impact :

The benzazepine core remains intact, with glucuronic acid attaching to the carboxylate or secondary amine groups. This modification increases polarity, facilitating elimination .

Asymmetric Catalytic Hydrogenation

A critical step in benazepril synthesis involves asymmetric hydrogenation of ethyl 2-oxo-4-phenylbutyrate using cinchonidine as a chiral ligand. This yields (R)-ethyl 2-hydroxy-4-phenylbutyrate, a key intermediate .

| Reaction Condition | Parameter |

|---|---|

| Catalyst | Cinchonidine |

| Pressure | High hydrogen pressure (~50 bar) |

| Solvent | Ethanol or methanol |

| Enantiomeric excess (ee) | >98% |

Sulfonate Formation and Nucleophilic Substitution

The intermediate reacts with p-nitrobenzenesulfonyl chloride to form a sulfonate ester, which undergoes nucleophilic substitution with (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-tert-butyl acetate .

| Step | Reagent/Condition |

|---|---|

| Sulfonation | p-Nitrobenzenesulfonyl chloride, base |

| Substitution | Phase-transfer catalysis (PTC), DMSO solvent |

| Yield | 85–90% |

Epimerization and Kinetic Resolution

To obtain the pharmacologically active S,S-diastereomer , a patented process employs kinetic resolution:

-

Undesired R,S-diastereomer epimerizes under basic conditions.

-

Crystallization selectively precipitates the S,S-form due to lower solubility .

| Parameter | Value |

|---|---|

| Solvent system | Ethanol-water mixture |

| Temperature | 0–5°C |

| Final diastereomeric excess | >99% |

Stability and Degradation

Benazepril(1+) is stable under acidic conditions but degrades in alkaline environments via hydrolysis of the ester and amide bonds.

| Degradation Pathway | Condition |

|---|---|

| Ester hydrolysis | pH > 8, elevated temperature |

| Amide hydrolysis | Strong acids/bases |

| Oxidation | Light or peroxides |

Key Stability Data :

Structural and Physicochemical Data

Preparation Methods

Dynamic Kinetic Resolution (DKR) Approach

The DKR method, exemplified in CN110835319A , addresses challenges in traditional routes, such as high-pressure reactions and expensive reagents. This approach utilizes tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H-benzazepin-2-one-1-acetate (18 ) and (S)-homophenylalanine (6 ) in isopropanol with triethylamine. The reaction proceeds at 60°C for 24 hours, achieving a dynamic equilibrium between diastereomers (S,S and S,R ). Key parameters include:

| Parameter | Optimal Condition | Impact on Diastereomer Ratio (S,S:S,R ) |

|---|---|---|

| Solvent | Isopropanol | 95:5 |

| Molar Ratio (18:6 ) | 1:1.2 | Maximizes S,S formation |

| Temperature | 60°C | Accelerates kinetic resolution |

Post-reaction, esterification with carbonyldiimidazole and ethanol yields benazepril (20 ), followed by HCl gas treatment to precipitate benazepril hydrochloride with >99% diastereomeric purity. The total yield reaches 63% , outperforming earlier methods that required high-pressure hydrogenation.

Multi-Step Synthesis via Reductive Amination

CN1844102A outlines a seven-step sequence starting from bromobenzocaprolactam. The critical reductive amination step employs sodium cyanoborohydride to couple 2-oxo-4-phenylbutyrate with (3S)-3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one-1-acetate. Key stages include:

- Phthalimide Protection : Potassium phthalimide substitutes bromine in bromobenzocaprolactam (100–105°C, 16 hours).

- Reductive Amination : Sodium cyanoborohydride reduces the imine intermediate (20–25°C, 12 hours).

- Salt Formation : HCl gas precipitates the crude product, refined via acetone recrystallization (5–10°C).

This route achieves a 47.2% overall yield but requires meticulous pH control during aqueous workups. Comparative analysis shows DKR’s superiority in atom economy and reduced byproducts.

A microwave-enhanced method (IJPSONLINE ) accelerates the synthesis of ethyl 3-phthalimido-2,3,4,5-tetrahydro-1H-benzazepin-2-one-1-acetate (4 ), a benazepril precursor. Conventional thermal methods require 8–12 hours for the phthalimido group introduction, whereas microwave irradiation (300 W, 140°C) completes the reaction in 20 minutes with a 92% yield (vs. 78% thermally).

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 8 | 78 | 95 |

| Microwave | 0.33 | 92 | 99 |

This approach reduces energy consumption and is scalable for high-throughput production.

Asymmetric Catalytic Hydrogenation

PMC6148483 details an enantioselective synthesis using an aza-Michael addition of L-homophenylalanine ethyl ester (1 ) to 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (6 ). Chiral ligands like (R)-BINAP facilitate asymmetric hydrogenation (3 atm H₂, 10% Pd/C), yielding the (2S,3’S)-configured intermediate with 98% enantiomeric excess (ee) . Subsequent lactamization and HCl treatment furnish benazepril(1+) in 58% overall yield .

Ugi Multicomponent Reaction (MCR) Approach

A novel route (ScienceDirect ) employs Ugi-3CR with convertible isocyanides (1a , 1b ). Trifluoroethanol mediates the domino hydrolysis-esterification of secondary amides (4a , 4b ), directly yielding ethyl ester (6 ) in 85% yield . This one-pot strategy bypasses intermediate isolations, reducing solvent waste and process time.

Comparative Analysis of Key Methods

Industrial-Scale Optimization

ChemicalBook highlights benazepril hydrochloride refinement using isopropyl acetate and potassium carbonate (pH 4.2–4.8). Washing the crude product with acetone at 5–10°C removes residual isomers, enhancing purity to 99.3% . Large-scale batches (300–500 gal) maintain consistency by controlling distillation temperatures (<60°C) and vacuum levels (20–23 in. Hg).

Environmental and Economic Considerations

The DKR method minimizes waste via in situ resolution, whereas traditional routes generate halogenated byproducts. Microwave and Ugi approaches align with green chemistry principles, reducing solvent use by 40–60% . Cost analyses favor DKR and Ugi methods due to lower catalyst loads (e.g., triethylamine vs. Pd/C).

Q & A

Q. What validation steps are critical for Benazepril(1+) QSP models before clinical translation?

- Methodological Answer : Conduct sensitivity analysis to identify key model parameters (e.g., ACE binding affinity, renal clearance rates). Validate against longitudinal clinical data (e.g., serum creatinine trends in CHF patients) and refine models using Bayesian inference when new data becomes available .

Tables

Table 1 : Key Pharmacokinetic Parameters of Benazepril(1+) in Dogs (Oral vs. IV Administration)

| Parameter | Oral (0.5 mg/kg) | IV (0.5 mg/kg) |

|---|---|---|

| Bioavailability | 3.28–4.30% | 100% |

| Max ACE Inhibition | 85.74% | 89.51% |

| Duration (>50% inhibition) | 12–72 h | 6–24 h |

| Source: Adapted from |

Table 2 : Comparative Clinical Outcomes of ACE Inhibitors in Hypertension Trials

| Outcome | Benazepril(1+) | Lisinopril | Chlorthalidone |

|---|---|---|---|

| Heart Failure Risk | 8.7% | 8.7% | 7.7% |

| Stroke Risk | 6.3% | 6.3% | 5.6% |

| Source: ALLHAT Trial Data |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.